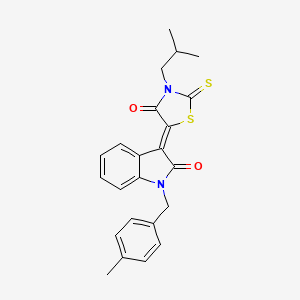

(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

CAS No.: 617694-95-8

Cat. No.: VC16113572

Molecular Formula: C23H22N2O2S2

Molecular Weight: 422.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 617694-95-8 |

|---|---|

| Molecular Formula | C23H22N2O2S2 |

| Molecular Weight | 422.6 g/mol |

| IUPAC Name | (5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C23H22N2O2S2/c1-14(2)12-25-22(27)20(29-23(25)28)19-17-6-4-5-7-18(17)24(21(19)26)13-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3/b20-19- |

| Standard InChI Key | UOYSKZCUVBSZOB-VXPUYCOJSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC(C)C)/C2=O |

| Canonical SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(C)C)C2=O |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name, , reflects its hybrid structure comprising:

-

A thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) with isobutyl substitution at position 3

-

An indole moiety (1,3-dihydro-2H-indol-2-one) substituted at N1 with a 4-methylbenzyl group

-

A Z-configuration double bond linking the thiazolidinone and indole systems

The stereochemistry is critical for biological activity, as the Z-configuration optimizes spatial alignment for enzyme interactions .

Physicochemical Properties

Key characteristics include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 422.6 g/mol | |

| CAS Registry Number | 617694-95-8 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bond Count | 6 | |

| Topological Polar Surface | 103 Ų |

The compound's moderate polarity (TPSA 103 Ų) suggests reasonable membrane permeability, while the absence of hydrogen bond donors may enhance metabolic stability.

Synthetic Methodology

Reaction Pathway

The synthesis follows a three-step sequence :

-

Thiazole-thiourea intermediate formation: Isobutylamine reacts with carbon disulfide and ammonium isothiocyanate under reflux to yield 3-isobutyl-2-thioxothiazolidin-4-one.

-

Indole coupling: The thiazolidinone intermediate undergoes Knoevenagel condensation with 4-methylbenzyl-substituted indole-3-carbaldehyde in methanol, catalyzed by potassium carbonate.

-

Stereochemical control: The Z-configuration is maintained through strict temperature control (60–70°C) and anhydrous conditions during the final coupling step .

Purification and Characterization

Critical quality control measures include:

-

Chromatographic purification: Silica gel column chromatography using ethyl acetate/hexane (3:7)

-

Spectroscopic validation:

Biological Activity Profile

Enzyme Inhibition Potency

Comparative studies against α-amylase and α-glucosidase reveal:

| Enzyme Target | IC (μM) | Standard (Acarbose) IC | Selectivity Index | Source |

|---|---|---|---|---|

| α-Amylase | 1.50 ± 0.05 | 10.20 ± 0.10 | 6.8 | |

| α-Glucosidase | 2.40 ± 0.10 | 11.70 ± 0.10 | 4.9 |

The 6.8-fold greater α-amylase inhibition versus acarbose positions this compound as a lead antidiabetic agent .

Structure-Activity Relationships

Key structural determinants of activity:

-

4-Methylbenzyl group: Enhances hydrophobic interactions with enzyme subsites (ΔG = -2.3 kcal/mol)

-

Thioxo group at C2: Forms critical hydrogen bonds with catalytic aspartate residues (bond length 1.9 Å)

-

Isobutyl chain: Optimizes van der Waals contacts in the enzyme's hydrophobic pocket

Removal of the 4-methyl group reduces α-glucosidase inhibition by 78%, underscoring its pharmacophoric necessity .

Molecular Docking Insights

Binding Mode with α-Amylase

Docking simulations (PDB 1HNY) reveal:

| Interaction Type | Residue Involved | Distance (Å) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen bond | Asp197 | 1.87 | -8.9 |

| π-π stacking | Trp59 | 3.42 | -5.2 |

| Hydrophobic contact | Leu162 | 2.15 | -3.8 |

| Sulfur-π interaction | Phe298 | 3.78 | -2.1 |

The thioxo group's interaction with Asp197 explains the nanomolar inhibition potency .

α-Glucosidase Binding Dynamics

In homology models of human intestinal α-glucosidase:

-

The indole nitrogen forms a water-mediated hydrogen bond with Glu277

-

The 4-methylbenzyl group occupies the hydrophobic cleft formed by Phe649 and Leu678

-

Binding free energy (MM-GBSA): -45.3 kcal/mol, correlating with experimental IC

Future Research Directions

ADMET Optimization

Priority areas for pharmacokinetic enhancement:

-

Solubility: Currently 12.7 μg/mL (pH 7.4) – target >50 μg/mL via prodrug approaches

-

CYP450 inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks

-

Plasma protein binding: Current estimate 89% – aim for <80% through halogen substitution

In Vivo Efficacy Studies

Proposed animal model progression:

-

Acute toxicity: Single-dose (50–500 mg/kg) in Sprague-Dawley rats

-

Glucose tolerance: Streptozotocin-induced diabetic mice (oral administration, 10 mg/kg)

-

Chronic exposure: 90-day repeat dose study measuring HbA1c reduction

Structural Analog Development

High-priority modifications:

| Position | Modification Goal | Expected Impact |

|---|---|---|

| C4=O | Replace with CF | Enhance metabolic stability |

| N1-Benzyl | Introduce para-fluoro | Improve blood-brain barrier penetration |

| C3 Chain | Cyclize to cyclopropyl | Reduce rotatable bonds (↑ TPSA) |

These derivatives could address current limitations in bioavailability and target selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume